molecular formula C12H12BrNO B8295110 4-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

4-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

Cat. No.: B8295110
M. Wt: 266.13 g/mol
InChI Key: IIBHQTXJTUSHBK-UHFFFAOYSA-N
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Description

4-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

4-bromo-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C12H12BrNO/c1-12(2)6-10(13)9-5-8(7-14)3-4-11(9)15-12/h3-5,10H,6H2,1-2H3

InChI Key

IIBHQTXJTUSHBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)C#N)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran (6.40 g, 34.18 mmoles), title A compound, in carbon tetrachloride (90 mL) was added N-bromosuccinimide (6.69 g, 37.6 mmoles). The solution was purged with argon. A solution of Azobisisobutyronitrile (0.4 g, 3.42 mmoles) in carbon tetrachloride (10 mL) was added; the reaction was heated at reflux for 30 minutes with irradiation (high intensity visible light). The reaction mixture was concentrated under vacuum and the residue was dissolved in 75 mL ethyl acetate. The solution was washed successively with distilled water (4×75 mL), saturated sodium bicarbonate solution (75 mL), saturated NaCl solution (75 mL), and dried over magnesium sulfate. The solvent was recovered under vacuum to obtain an orange waxy solid which was triturated with cold pentane to provide a beige solid (7.19g). This was crystallized from ethyl acetate and hexanes (10:90) to yield the title compound (4.60 g) as off-white needles, m.p. 94°-95° C. The mother liquors were combined and chromatographed on silica gel eluting with hexane/ethyl acetate (19:1) to afford additional product (2.26 g) for a combined yield of 75.4%. Microanalysis calculated for C12H12NOBr: C, 54.16; H, 4.54; N, 5.26; Br, 30.02. Found: C, 54.55; H, 4.62; N, 5.46; Br, 29.86
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

11 mmol of N-bromosuccinimide and 0.22 g of azobisisobutyronitrile (Aldrich) are added to a solution of 10 mmol of 6-cyano-2,2-dimethyl-chroman in 30 ml of carbon tetrachloride and the suspension thus obtained is heated to boiling under a reflux condenser for 3 hours. Insoluble succinimide is then filtered off, the solvent is distilled off and the residue is crystallized under a mixture of n-hexane and diisopropyl ether.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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